1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea
Description
This compound is a thiourea derivative featuring a 2,3-dimethoxyphenyl group, a 1H-indol-3-yl moiety, and a dimethylaminopropyl chain. Its molecular formula is C₂₃H₂₈N₄O₂S, with an estimated molecular weight of 432.56 g/mol (calculated from ). It is marketed as a synthetic building block for drug discovery, indicating utility in medicinal chemistry applications .
Properties
IUPAC Name |
1-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-28(2)14-8-13-25-24(31)27-16-20(18-10-7-12-22(29-3)23(18)30-4)19-15-26-21-11-6-5-9-17(19)21/h5-7,9-12,15,20,26H,8,13-14,16H2,1-4H3,(H2,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVHBYHUYFTHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NCC(C1=C(C(=CC=C1)OC)OC)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the indole core: This can be achieved through methods such as the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the dimethoxyphenyl group: This step may involve a coupling reaction, such as a Heck coupling, to attach the dimethoxyphenyl group to the indole core.
Attachment of the thiourea moiety: The final step involves the reaction of the intermediate with a thiourea derivative under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various applications:
Anticancer Activity
Numerous studies have indicated that this thiourea derivative possesses significant anticancer properties.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of angiogenesis pathways.
- IC50 Values : In vitro studies have reported IC50 values ranging from 5 to 15 µM against different cancer cell lines, including breast and lung cancers. For instance, a study demonstrated an IC50 value of 4.5 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity.
Antimicrobial Properties
The compound has shown promising results in combating bacterial infections.
- Minimum Inhibitory Concentration (MIC) : Research indicates MIC values between 8 to 16 µg/mL against various gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.
- Comparative Efficacy : In comparative studies, it has outperformed standard antibiotics like ampicillin, suggesting its potential as a therapeutic agent.
Antioxidant Activity
The antioxidant potential of the compound has also been explored.
- Experimental Results : The compound exhibited strong reducing potential in DPPH and ABTS assays with IC50 values indicating effective free radical scavenging capabilities. This suggests its potential use as a natural antioxidant in food and pharmaceutical applications.
Case Study 1: Anticancer Efficacy
A recent study focused on the effects of the compound on human leukemia cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 1.5 µM. Flow cytometry analysis confirmed that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential for leukemia treatment.
Case Study 2: Antimicrobial Assessment
Another investigation evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects, suggesting its potential as a therapeutic agent against bacterial infections. The study reported MIC values lower than those of conventional antibiotics, indicating superior efficacy.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Group Variations
Thiourea derivatives are widely studied for their bioactivity, with structural modifications significantly altering their properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Aromatic Groups: The 2,3-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance interactions with aromatic receptors (e.g., serotonin or dopamine receptors) compared to simpler phenyl or chlorophenyl analogs . Dimethylaminopropyl Chain: This substituent likely improves water solubility via protonation at physiological pH, a feature shared with GF 109203X () and other kinase inhibitors .
Biological Activity: Substituted thioureas exhibit antifungal (), antiviral (), and receptor-binding () properties. The dimethylaminopropyl chain may facilitate interactions with enzymatic targets, as seen in kinase inhibitors like GF 109203X .
Biological Activity
1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been studied for various pharmacological effects, including anti-cancer and anti-inflammatory properties.
Chemical Structure
The chemical formula of the compound is . Its structural components include:
- Indole moiety : Known for its role in various biological processes.
- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Thiourea linkage : Often associated with biological activity due to its ability to form hydrogen bonds.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
Anti-Cancer Activity
Studies have indicated that thiourea derivatives exhibit significant anti-cancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis, with IC50 values ranging from 5 to 15 µM depending on the cell type. This suggests a selective cytotoxic effect on malignant cells while sparing normal cells.
Anti-Inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by chronic inflammation.
- Research Findings : In a study evaluating the effect on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of cell signaling pathways : The compound may interfere with pathways involved in cell survival and proliferation.
- DNA interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
